JA-Acc

Jasmonate Signaling Root Growth Inhibition Arabidopsis thaliana

JA-Acc (Jasmonyl-ACC, CAS 371778-55-1) is the definitive probe for dissecting hormonal crosstalk between jasmonate and ethylene signaling. Unlike JA-Ile—which potently inhibits root growth via canonical COI1-JAZ signaling—JA-Acc is an ineffective root growth inhibitor, acting independently of the JA pathway. It serves as the ideal negative control for JA-signaling mutant screens (jar1, coi1), a key biomarker for non-canonical JA-conjugating enzymes, and a critical UPLC-MS/MS spike-in standard for metabolome validation. Substitution with MeJA, JA-Ile, or ACC analogs will not replicate these specific signaling functions.

Molecular Formula C16H23NO4
Molecular Weight 293.36 g/mol
Cat. No. B12407846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJA-Acc
Molecular FormulaC16H23NO4
Molecular Weight293.36 g/mol
Structural Identifiers
SMILESCCC=CCC1C(CCC1=O)CC(=O)NC2(CC2)C(=O)O
InChIInChI=1S/C16H23NO4/c1-2-3-4-5-12-11(6-7-13(12)18)10-14(19)17-16(8-9-16)15(20)21/h3-4,11-12H,2,5-10H2,1H3,(H,17,19)(H,20,21)/b4-3-
InChIKeyTVRBFBSVUYCAKT-ARJAWSKDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





JA-Acc (Jasmonyl-ACC): A Specialized Jasmonate Conjugate for Studying JA-ACC Hormonal Crosstalk and Catabolism


JA-Acc (CAS: 371778-55-1), also known as Jasmonyl-ACC, is a conjugate of jasmonic acid (JA) and the ethylene precursor 1-aminocyclopropane-1-carboxylic acid (ACC) [1]. This specialized analog is structurally distinct from the primary bioactive jasmonate, jasmonoyl-isoleucine (JA-Ile), and is recognized for its role at the nexus of JA and ethylene signaling pathways [2]. While it is a naturally occurring compound in Arabidopsis thaliana, its biological function is markedly different from typical jasmonates . JA-Acc is primarily utilized as a high-purity research chemical to investigate hormonal crosstalk, specifically the non-canonical regulation of ACC metabolism and the independent signaling roles of jasmonate conjugates [2].

Why JA-Acc Cannot Be Interchanged with JA, JA-Ile, or ACC in Plant Signaling Studies


Procuring a generic jasmonate, such as methyl jasmonate (MeJA) or JA-Ile, or a simple ACC derivative for studies involving JA-ACC is scientifically invalid. JA-Acc possesses a unique dual-moiety structure that results in a distinct signaling profile; it is not a bioactive jasmonate [1]. Unlike JA-Ile, which potently inhibits root growth via the canonical COI1-JAZ receptor pathway, JA-Acc is an ineffective jasmonate root growth inhibitor [1]. Its activity is independent of the jasmonic acid (JA) signaling pathway and it serves as a substrate for JA-conjugating enzymes like JAR1, linking it directly to the regulation of ACC and ethylene precursor pools [1]. Furthermore, advanced UPLC-MS/MS studies confirm that JA-Acc is often undetectable in vivo under specific conditions, a critical property that underscores its role as a labile or tightly regulated metabolite rather than a stable, bioactive hormone analog [2]. Therefore, substituting JA-Acc with any other JA conjugate or ACC analog will fail to replicate its specific function as a modulator of hormonal crosstalk and a marker of non-canonical JA metabolism.

Quantitative Differentiation of JA-Acc from Closest Analogs: A Guide for Scientific Selection


JA-Acc Fails to Act as a Jasmonate Root Growth Inhibitor Unlike JA-Ile

In contrast to the potent bioactive jasmonate JA-Ile, JA-Acc is an ineffective jasmonate root growth inhibitor in Arabidopsis thaliana [1]. This functional divergence is critical for differentiating these molecules in signaling assays. The evidence comes from direct head-to-head assays using the JA-insensitive Arabidopsis mutant jar1-1, where JA-Ile fully complements the phenotype while JA-Acc is inert [1].

Jasmonate Signaling Root Growth Inhibition Arabidopsis thaliana

JA-Acc Is an Ineffective Jasmonate Inhibitor Compared to Free JA in Mutant Backgrounds

The specificity of JA-Acc's in vivo profile is further highlighted by its accumulation pattern. In Arabidopsis jar1 mutants, which are deficient in JA-Ile synthesis, JA-Acc levels are not depleted but rather twofold higher (2x) compared to wild-type plants, while JA-Ile is reduced more than sevenfold (>7x) [1]. This opposite regulatory trend suggests JA-Acc is a product of an alternative JA-conjugating enzyme and not simply a less active analog.

Jasmonate Conjugates Mutant Analysis Arabidopsis thaliana

JA-Acc vs. ACC: Signaling Pathway Independence in Root Growth Assays

While JA-Acc is a structural analog of the ethylene precursor ACC, its mode of action is distinct. JA-Acc inhibits root growth in Arabidopsis independently of the jasmonic acid (JA) signaling pathway . This differentiates it from ACC, which regulates root growth through both ethylene-dependent and ethylene-independent pathways [1]. This functional divergence underscores that JA-Acc is not merely a structural mimic of ACC but a unique molecular probe with its own signaling independence.

Ethylene Precursor JA Signaling Root Growth Inhibition

JA-Acc is Undetectable In Vivo Under Specific Stress Conditions, Distinguishing it from ACC and MACC

A 2024 UPLC-MS/MS study revealed a critical practical distinction: under salt, wounding, and submergence stress, levels of ACC and malonyl-ACC (MACC) increased, but JA-Acc remained undetectable in vivo [1]. This is in stark contrast to the robust, quantifiable responses of ACC (the ethylene precursor) and MACC (a storage form) to these stresses [1]. This provides a definitive experimental basis for selecting JA-Acc as a negative control or a tool to study specific, non-stress-induced metabolic routes.

Metabolite Quantification UPLC-MS/MS Stress Physiology

JA-Acc is the Second Most Abundant JA Conjugate in Arabidopsis Leaves, Providing a Distinct Endogenous Baseline

JA-Acc is not a trace metabolite; it is quantitatively significant. In Arabidopsis leaves, JA-Acc is the second most abundant JA conjugate detected, with a concentration of 18.4 pmole g-1 fresh weight, placing it just after the primary bioactive form, JA-Ile, which was measured at 29.6 pmole g-1 FW in the same study [1]. Other conjugates like JA-Leu, JA-Val, and JA-Phe were present at only low levels, making JA-Acc the predominant non-bioactive JA-conjugate [1].

Endogenous Metabolite Profiling Jasmonate Metabolism GC-MS Quantification

Optimal Use Cases for JA-Acc in Plant Biology and Metabolomics Research


Dissecting Jasmonate-Ethylene Crosstalk and ACC Pool Regulation

JA-Acc is the ideal reagent for studies aiming to decouple jasmonate signaling from ethylene precursor metabolism. Its unique property of modulating hormonal crosstalk without activating canonical JA signaling [1] makes it indispensable for experiments where JA-Ile's bioactivity would confound results. Researchers can use JA-Acc to probe how JA-conjugation to ACC specifically regulates the availability of free ACC for ethylene synthesis or ACC signaling [2].

Non-Canonical Jasmonate Signaling and Mutant Characterization

For laboratories characterizing JA-signaling mutants like jar1 or coi1, JA-Acc is a critical tool. Its ineffectiveness as a root growth inhibitor, compared to JA-Ile, provides a direct functional control in genetic screens [1]. Furthermore, its surprising twofold accumulation in jar1 mutants [1] makes it a key biomarker for identifying and characterizing the alternative JA-conjugating enzymes responsible for its synthesis, revealing a non-canonical branch of jasmonate metabolism.

Targeted Metabolomics Method Development and Validation

JA-Acc is essential as a high-purity standard for developing and validating targeted UPLC-MS/MS or GC-MS methods aimed at quantifying the ethylene and jasmonate metabolome. Its undetectable levels under common stress conditions [2] make it a critical negative control and spike-in standard for method validation. The ability to accurately quantify JA-Acc, distinct from ACC and MACC, is vital for precise flux analysis in plant hormone biology [2].

Plant Stress Physiology and Hormonal Cross-Regulation Studies

In experiments designed to understand plant responses to biotic or abiotic stress, JA-Acc allows for a nuanced investigation. Since it is not a stress-induced metabolite like ACC [2], its application can help researchers isolate specific regulatory nodes. By exogenously applying JA-Acc, scientists can test whether it acts as a storage or transport form of JA/ACC signals during systemic responses , a function that cannot be studied using bioactive JA-Ile or the ethylene precursor ACC.

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